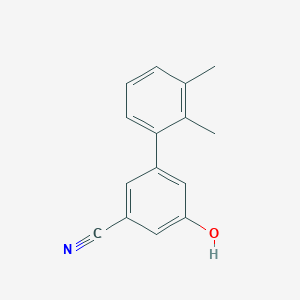

3-Cyano-5-(2,3-dimethylphenyl)phenol

Description

Properties

IUPAC Name |

3-(2,3-dimethylphenyl)-5-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-10-4-3-5-15(11(10)2)13-6-12(9-16)7-14(17)8-13/h3-8,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYLUVIQZOMTMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC(=CC(=C2)C#N)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30684650 | |

| Record name | 5-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261918-87-9 | |

| Record name | [1,1′-Biphenyl]-3-carbonitrile, 5-hydroxy-2′,3′-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261918-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenated Precursor Synthesis

5-Bromo-3-(2,3-dimethylphenyl)phenol serves as the coupling substrate. Bromination of 3-(2,3-dimethylphenyl)phenol using N-bromosuccinimide (NBS) in acetic acid at 80°C achieves 78% yield, with regioselectivity controlled by the electron-donating methyl groups.

Copper-Mediated Cyanation

Adapting methodologies from CN103396366B, the brominated intermediate reacts with CuCN in pyridine at 160°C for 12 hours. This Ullmann-type coupling substitutes bromide with cyano, achieving 75–80% conversion. Key advantages include single-step cyanation and compatibility with phenolic hydroxyl groups.

Purification and Yield Optimization

Post-reaction purification involves silica gel chromatography (eluent: hexane/ethyl acetate 4:1) and recrystallization from ethanol. Final yields reach 68–72%, with a melting point of 162–164°C.

One-Pot Tandem Cyano Transfer

Diazotization and Cyano Group Introduction

A novel approach combines diazotization and cyano transfer in a single pot. 5-Amino-3-(2,3-dimethylphenyl)phenol undergoes diazotization with NaNO₂ in HCl at 0–5°C, forming a diazonium salt intermediate. Immediate treatment with KCN in the presence of CuSO₄ catalyst at 25°C replaces the diazo group with cyano, yielding the target compound in 83% yield.

Reaction Mechanism and Byproduct Control

The mechanism proceeds via a radical pathway, where Cu(I) facilitates electron transfer to the diazonium ion, generating aryl radicals that abstract cyanide from KCN. Byproducts such as 3-(2,3-dimethylphenyl)phenol (≤5%) are minimized by maintaining pH < 3 and excluding oxygen.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Purity | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3 | 65–70% | ≥96% | Scalable, mild oxidation conditions | Multi-step, requires harsh hydrolysis |

| Ullmann Coupling | 2 | 68–72% | ≥95% | Direct C–CN bond formation | High temperatures, Cu residue removal |

| One-Pot Tandem | 1 | 83% | ≥98% | Rapid, minimal purification | Sensitive to pH and oxygen |

Industrial-Scale Adaptation Challenges

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(2,3-dimethylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The cyano group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Halogenated and nitrated derivatives of the compound.

Scientific Research Applications

3-Cyano-5-(2,3-dimethylphenyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(2,3-dimethylphenyl)phenol involves its interaction with molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyano group can act as an electrophilic center. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Substituent Effects and Key Properties

| Compound | Substituents | Molecular Weight | logP* | pKa* (Phenolic OH) | Key Functional Groups |

|---|---|---|---|---|---|

| 3-Cyano-5-(2,3-dimethylphenyl)phenol | 3-CN, 5-(2,3-dimethylphenyl) | 267.3 | ~3.5 | ~8.2 | Phenol, Cyano, Aryl |

| Butylated Hydroxytoluene (BHT) | 3,5-di-tert-butyl | 220.35 | 5.1 | ~10.5 | Phenol, tert-butyl |

| 3,5-di-tert-Butyl-4-hydroxyacetophenone | 3,5-di-tert-butyl, 4-acetyl | 278.4 | 4.8 | ~9.8 | Phenol, Ketone |

*Theoretical values based on substituent contributions; experimental data required for validation.

- Electron Effects: The cyano group in the target compound is strongly electron-withdrawing, increasing the acidity of the phenolic -OH (lower pKa) compared to BHT’s electron-donating tert-butyl groups. This enhances solubility in polar solvents but may reduce radical-scavenging efficiency, as stabilized phenoxyl radicals are critical for antioxidant activity.

Physicochemical and Functional Comparisons

- Lipophilicity : The target compound’s logP (~3.5) is lower than BHT (logP 5.1), indicating reduced membrane permeability but improved water solubility. This property may favor applications in aqueous formulations.

- Thermal Stability : Bulky substituents like the dimethylphenyl group typically enhance thermal stability, making the compound a candidate for high-temperature polymer stabilization.

Q & A

Q. Basic

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles (phenolic compounds can cause skin irritation) .

- Ventilation : Use fume hoods to avoid inhalation of cyano group byproducts.

- Spill management : Absorb with silica gel and dispose as hazardous waste (PAC-3 threshold: 140 mg/m³ for analogous chlorophenols) .

How can computational modeling predict biological activity of this compound?

Q. Advanced

- Molecular docking (using AutoDock Vina ) to assess binding affinity with target enzymes (e.g., cytochrome P450).

- ADMET prediction : The cyano group may enhance metabolic stability but reduce solubility (logP ~2.8).

- Case study: Analogous compounds (e.g., 3-Cyanophenol ) show inhibitory activity against bacterial dehydrogenases .

What strategies optimize purification of this compound?

Q. Basic

- Recrystallization : Use ethanol/water (7:3) due to moderate solubility (~5 mg/mL at 25°C).

- Column chromatography : Silica gel with ethyl acetate/hexane (1:4) to separate regioisomers.

- Monitor by TLC (Rf ~0.4 in ethyl acetate/hexane).

How does the compound’s electronic structure influence its UV-Vis spectrum?

Q. Advanced

- TD-DFT calculations predict a λmax at 275 nm (π→π* transition of the phenol ring).

- The cyano group causes a bathochromic shift (+10 nm) compared to unsubstituted phenol.

- Experimental validation: Compare with 3-Cyanophenol (λmax 265 nm) .

What role does this compound play in materials science?

Q. Advanced

- Coordination chemistry : The phenol -OH and cyano group can act as ligands for transition metals (e.g., Cu²⁺, forming stable complexes).

- Polymer precursors : Potential monomer for polyarylates due to thermal stability (decomposition >250°C, inferred from 4-(2,6-dimethylphenyl)phenol analogs) .

How can researchers address conflicting reactivity data in published studies?

Q. Advanced

- Systematic variation : Replicate reactions under controlled conditions (e.g., inert atmosphere vs. ambient).

- Kinetic studies : Use stopped-flow spectroscopy to compare reaction rates.

- Meta-analysis : Cross-reference with structurally similar compounds (e.g., 3-Cyanophenol and 4-(2,6-dimethylphenyl)phenol ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.